molecular formula C7H7NO2 B6324801 Anthranilic acid, 98% CAS No. 118-92-3

Anthranilic acid, 98%

Cat. No. B6324801
CAS RN: 118-92-3
M. Wt: 137.14 g/mol
InChI Key: RWZYAGGXGHYGMB-UHFFFAOYSA-N
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Description

Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and has a sweetish taste . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine . As a result of containing both acidic and basic functional groups, the compound is amphoteric . It is used as an intermediate in the manufacture of dyes (such as indigo), pharmaceuticals, and perfumes .


Synthesis Analysis

Anthranilic acid can be obtained from carbozole via microbial transformation using Pseudomonas stutzeri . It is a substrate of enzyme anthranilate hydroxylase found in Aspergillus niger . Anthranilic acid complexes of Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al, Ni(II), and Cr(III) were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry, and magnetic susceptibility .


Molecular Structure Analysis

The anthranilic acid molecule contains a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds .


Physical And Chemical Properties Analysis

Anthranilic acid is a white or yellow solid that is odorless . It has a density of 1.412 g/cm3, a melting point of 146 to 148 °C, and a boiling point of 200 °C . It is soluble in water, very soluble in chloroform, pyridine, soluble in ethanol, ether, ethyl ether, and slightly soluble in trifluoroacetic acid, benzene .

Scientific Research Applications

1. Synthesis and Antibacterial Studies

Anthranilic acid is utilized in the synthesis of Schiff base metal complexes, which are important in coordination chemistry due to their chemical and physical properties. These complexes have applications in biological, pharmacological, clinical, analytical, and industrial areas. Schiff bases derived from anthranilic acid and benzil have shown promising antibacterial properties (Gayathri & Suresh, 2017).

2. Medicinal Chemistry

In medicinal chemistry, anthranilic acid derivatives exhibit antimicrobial, antiviral, insecticidal properties, and are used in managing several metabolic disorders. They also serve as P-glycoprotein inhibitors for managing drug resistance in cancer cells, act as inducers of apoptosis, and show neuroprotective applications by downregulating pathways responsible for neurodegeneration (Prasher & Sharma, 2021).

3. Green Chemistry

Anthranilic acids are valuable in green chemistry for transforming o-nitrotoluenes into biologically significant anthranilic acids without extra reductants or oxidants. This process tolerates various sensitive groups and allows for efficient large-scale operations with almost quantitative selenium recycling (Li et al., 2021).

4. Biosynthesis Enhancement

In biotechnological research, anthranilic acid is used to enhance microbial biosynthesis. For example, in E. coli, metabolic engineering approaches have enabled over-production of anthranilic acid by engineering the tryptophan biosynthesis pathway. Techniques like biosensor-assisted cell selection and in situ product removal have shown effectiveness in increasing anthranilic acid production (Li et al., 2020).

5. Interaction with Nanoparticles

Anthranilic acid's interaction with silver nanoparticles has been studied, showing its importance in medicinal applications. Surface-enhanced Raman scattering (SERS) studies of anthranilic acid adsorbed on silver surfaces provide insights into its chemical behavior and potential applications in nanotechnology (Chadha, Maiti, & Kapoor, 2014).

6. Secondary Antioxidant Properties

Anthranilic acid acts as a secondary antioxidant by chelating metal ions. It plays a role in inhibiting oxidative stress through metal chelation, particularly in biological systems where it deactivates free radicals formed through Fenton-like reactions (Francisco-Marquez, Aguilar-Fernández, & Galano, 2016).

7. Catalysis in Organic Chemistry

In organic chemistry, anthranilic acids are used as catalysts for hydrazone and oxime formation, showing superior activity compared to classic catalysts like aniline. This has implications for enhancing reactions at biological pH (Crisalli & Kool, 2013).

8. Role in Orthodontic Treatment

Anthranilic acid has been studied in the context of orthodontic treatment, where its concentration in saliva was found to be higher in patients with orthodontic appliances, suggesting its role in periodontal disease initiation (Tankiewicz et al., 2006).

9. Enzymatic Transformations

Anthranilic acid is involved in enzymatic reactions, such as the formation of catechol, a significant step in the catabolism of anthranilic acid in biological systems (Taniuchi et al., 1964).

Safety And Hazards

Anthranilic acid is combustible and forms explosive mixtures with air on intense heating . It may cause serious eye damage and is harmful to aquatic life . It is recommended to avoid release to the environment and to wear eye protection/face protection .

Future Directions

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity . Recently, novel complexes using trifluorinated anthranilic acid derivatives were synthesized .

properties

IUPAC Name

2-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

RWZYAGGXGHYGMB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
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Molecular Formula

C7H7NO2
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Related CAS

118337-98-7, Array
Details Compound: Poly(anthranilic acid)
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DSSTOX Substance ID

DTXSID8020094
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Molecular Weight

137.14 g/mol
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Physical Description

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER.
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Record name Benzoic acid, 2-amino-
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Flash Point

340 °F (NTP, 1992), 150 °C, 150 °C /from table/
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor)
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Density

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
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Vapor Pressure

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1
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Product Name

Anthranilic acid

Color/Form

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS

CAS RN

118-92-3, 1321-11-5
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Melting Point

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C
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Synthesis routes and methods I

Procedure details

A mixture of 5-amino-1-ethylpyrazole (0.56 g, 5 mmol), 2-chloro-5-(trifluoromethylsulfonyl)benzoic acid (1.4 g, 4.9 mmol), K2CO3 (0.69 g, 5 mmol), Cu(OAc)2 (0.1 g) and DMF (10mL) was refluxed for 4 hours and then was cooled to room temperature and was allowed to stand for about 3 days. Water was added to the reaction mixture and then the solution was acidified with acetic acid to a pH of about 5. The mixture was extracted with CH2Cl2 and then the CH2Cl2 layer was evaporated to afford N-(1-ethylpyrazol-5-yl)-5- trifluoromethylsulfonyl)anthranilic acid.
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(trifluoromethylsulfonyl)benzoic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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reactant
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0.1 g
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Synthesis routes and methods II

Procedure details

10% (wt.) Pd on activated carbon (0.05 equiv) was added to a flask charged with 2-nitrobenzoic acid (35) (1.0 equiv) under a N2 atmosphere. To the flask was added MeOH (0.25 M), and stirred under two H2 balloons overnight. After reaction complete, the flask was flushed with N2 gas, and the reaction mixture was filtered through celite. The volatiles were removed to afford crude 2-amino benzoic acid (36).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 19.2 parts of isatoic anhydride, 13.8 parts of cresylic acid (a mixture of phenols of which the main constituent is m-cresol), 0.5 parts of sodium hydroxide and 50 parts of dioxan are heated at 45°-50° C. for 4 hours. Residual sodium hydroxide is screened off and 500 parts of water are added to the filtrates. The brown oil which is formed is extracted into ether and the ether extract is washed three times with water. The ether solution is dried over magnesium sulphate and the ether is then distilled off leaving the cresylic acid ester of anthranilic acid as a brown oil.
Quantity
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[Compound]
Name
19.2
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[Compound]
Name
phenols
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods V

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 32.2 parts of the monoazo dyestuff obtained by the known process from diazotised 1-aminobenzene-2-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full yellowish orange with good fastness properties. It has the following constitution: ##STR13##
[Compound]
Name
monoazo
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0 (± 1) mol
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reactant
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[Compound]
Name
azo
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0 (± 1) mol
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0 (± 1) mol
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1-phenyl-3-sulphomethyl-5-pyrazolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthranilic acid, 98%
Reactant of Route 2
Anthranilic acid, 98%
Reactant of Route 3
Reactant of Route 3
Anthranilic acid, 98%
Reactant of Route 4
Anthranilic acid, 98%
Reactant of Route 5
Anthranilic acid, 98%
Reactant of Route 6
Anthranilic acid, 98%

Citations

For This Compound
47
Citations
A Pandey, C Verma, B Singh, EE Ebenso - Journal of Molecular Structure, 2018 - Elsevier
The present study deals with the synthesis of two new compounds namely, benzamide – 2-chloro-4-nitrobenzoic acid (BENCNBA) and anthranilic acid–2-chloro-4-nitrobenzoic acid (…
Number of citations: 20 www.sciencedirect.com
P Kolek, S Leśniewski, M Andrzejak, M Góra… - Journal of Molecular …, 2010 - Elsevier
Laser induced fluorescence (LIF) excitation spectrum for the S 0 →S 1 transition of anthranilic acid molecules deuterated in the substituent groups (COOD, ND 2 ) was investigated. …
Number of citations: 4 www.sciencedirect.com
E Ramírez-Meneses, MA Dominguez-Crespo… - Journal of alloys and …, 2009 - Elsevier
In this work we present the synthesis by Chaudret approach of Pt nanoparticles stabilized by primary amine (–NH 2 ) compounds. Their electrochemical performance as cathodes in low …
Number of citations: 10 www.sciencedirect.com
C Wang, Y Xiong - 2012 International Conference on …, 2012 - ieeexplore.ieee.org
The e-carboline compound and evodiamine were synthesized with improved Bischler-Napieralski-type and Diels-Alder-type reactions by taking tryptamine and N-methyl anthranilic acid …
Number of citations: 4 ieeexplore.ieee.org
M Molnar, M Komar, I Jerković - Molbank, 2022 - mdpi.com
A green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, using two …
Number of citations: 3 www.mdpi.com
S Soltysik, CM Byron, GH Einarsdottir… - Biochimica et Biophysica …, 1987 - Elsevier
We measured the redox potentials of frozen inactivated l-amino-acid oxidase (l-amino-acid:oxygen oxidoreductase (deaminating), EC 1.4.3.2) and inhibitor-bound (anthranilic acid) …
Number of citations: 8 www.sciencedirect.com
NM Hosny, MS Zoromba, G Samir, S Alghool - Journal of Molecular …, 2016 - Elsevier
Cr doped polyanthranilic acid (Cr PANA) has been used as a molecular precursor of Cr 2 O 3 nanoparticles. Potassium dichromate acted as an oxidant and a dopant in Cr PANA …
Number of citations: 23 www.sciencedirect.com
AH Reidies, D Jensen, M Guisti - Textile Chemist & Colorist, 1992 - search.ebscohost.com
The previously reported occurrence of isatin and anthranilic acid as permanganate oxidation products of indigo in the acid washing of denim was confirmed. Also confirmed was the …
Number of citations: 13 search.ebscohost.com
M Kocúrik, J Bartáček, J Svoboda, Z Kolská, J Chýlková… - Polymer, 2022 - Elsevier
In this work, we present the development and testing of new sorption materials for the adsorption of 1-naphtaleneacetic acid (NAA). Covalently prepared molecularly imprinted polymers …
Number of citations: 2 www.sciencedirect.com
L Wrobel, T Rüffer, M Korb, H Lang… - European Journal of …, 2017 - Wiley Online Library
Bismuth carboxylates of the composition Bi(anth) 3 ·Solv (1a: Solv = 0.5MeNO 2 ·0.5H 2 O, 1b: Solv = 0.5MeCN) were isolated from the reaction of BiPh 3 with three equivalents of …

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